molecular formula C17H15NO4 B3019187 1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797857-43-2

1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No.: B3019187
CAS No.: 1797857-43-2
M. Wt: 297.31
InChI Key: NQOWPNRCYPNHNM-UHFFFAOYSA-N
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Description

1’-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and isobenzofuran moieties within its structure contributes to its reactivity and versatility.

Preparation Methods

The synthesis of 1’-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves multi-step reactions. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This one-pot synthesis approach is advantageous due to its simplicity and high yield.

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

1’-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like periodic acid, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the furan and isobenzofuran rings, using reagents like halogens or organometallic compounds.

These reactions are typically carried out under mild conditions to preserve the integrity of the spirocyclic structure. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1’-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1’-(Furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be compared with other spirocyclic compounds and furan derivatives:

The uniqueness of 1’-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its combination of furan and isobenzofuran moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(furan-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-15(12-5-10-21-11-12)18-8-6-17(7-9-18)14-4-2-1-3-13(14)16(20)22-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOWPNRCYPNHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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